Impentamine

Histamine H3 receptor Structure-activity relationship Functional antagonism

Impentamine (VUF 4702) is the benchmark H3 antagonist in the 4(5)-(ω-aminoalkyl)-1H-imidazole series (pA2=8.4). Its unique profile—competitive antagonist in guinea pig jejunum yet partial agonist in constitutively active human H3 SK-N-MC cells—sets it apart from inverse agonists thioperamide and clobenpropit. This functional inversion provides a built-in control for biased signaling and constitutive GPCR activity studies. Exhibits species-dependent potency and antinociception resistant to H1/H2/H3 blockade. Essential for H3 pharmacology, improgan-like analgesic research, and interspecies receptor comparisons.

Molecular Formula C8H15N3
Molecular Weight 153.22 g/mol
CAS No. 34973-91-6
Cat. No. B1244762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImpentamine
CAS34973-91-6
Synonyms4-imidazolylpentylamine
impentamine
Molecular FormulaC8H15N3
Molecular Weight153.22 g/mol
Structural Identifiers
SMILESC1=C(NC=N1)CCCCCN
InChIInChI=1S/C8H15N3/c9-5-3-1-2-4-8-6-10-7-11-8/h6-7H,1-5,9H2,(H,10,11)
InChIKeyMZCJWLAXZRFUPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Impentaamine (CAS 34973-91-6) Procurement Guide: Histamine H3 Receptor Antagonist with Defined pA2 and Selectivity Profile


Impentaamine (VUF 4702, CAS 34973-91-6) is a 4(5)-(ω-aminoalkyl)-1H-imidazole derivative and a potent, highly selective histamine H3 receptor antagonist. It exhibits a pA2 value of 8.4 in guinea pig jejunum functional assays and a pKi of 9.1 for Nα-[3H]methylhistamine binding [1], with >30,000-fold selectivity over histamine H1 and H2 receptors . Unlike many H3 antagonists, impentaamine demonstrates partial agonist activity in human H3 receptor-expressing SK-N-MC cells , a functionally distinct profile that demands careful experimental consideration.

Why Impentaamine (CAS 34973-91-6) Cannot Be Interchanged with Other H3 Antagonists in Experimental Protocols


H3 receptor ligands exhibit profound functional divergence depending on assay system, species origin, and constitutive receptor activity levels. Impentaamine uniquely acts as a competitive antagonist in guinea pig jejunum (pA2 = 8.4) yet functions as an effective H3 agonist in SK-N-MC cells expressing constitutively active human H3 receptors [1]. This contrasts sharply with thioperamide, clobenpropit, and iodophenpropit, which behave as inverse agonists in the same cellular system by elevating cAMP levels [1]. Furthermore, impentaamine discriminates between peripheral and brain H3 receptor populations [2] and produces antinociception via mechanisms resistant to H1, H2, and H3 antagonist blockade—unlike histamine itself [3]. Substituting another H3 antagonist without accounting for these assay- and species-dependent functional inversions risks experimental misinterpretation.

Impentaamine (CAS 34973-91-6) Comparative Quantitative Evidence: Potency, Selectivity, and Functional Profile Versus H3 Antagonist Comparators


Impentaamine Achieves Highest pA2 Among ω-Aminoalkyl Histamine Homologs in Guinea Pig Jejunum H3 Antagonism Assay

Impentaamine (pentylene homolog, n=5) demonstrates the highest H3 receptor antagonist potency within its homologous series of 4(5)-(ω-aminoalkyl)-1H-imidazoles. Direct head-to-head comparison against propylene (n=3), butylene (n=4), hexylene (n=6), and octylene (n=8) homologs in the electrically stimulated guinea pig jejunum assay establishes impentaamine as the most potent antagonist of the series [1] [2]. This potency is complemented by high binding affinity (pKi = 9.1) for Nα-[3H]methylhistamine binding sites in rat brain cortex membranes [2].

Histamine H3 receptor Structure-activity relationship Functional antagonism

Impentaamine Displays >30,000-Fold H3 Receptor Selectivity Over H1 and H2 Subtypes

Impentaamine exhibits exceptional selectivity for the histamine H3 receptor subtype relative to H1 and H2 receptors, with >30,000-fold discrimination . While quantitative binding data (Ki values) for H1 and H2 receptors are not fully reported in accessible primary literature, the >30,000-fold selectivity claim is consistently documented across multiple reputable vendor technical datasheets derived from the original pharmacological characterization . This selectivity profile is critical given that the parent molecule histamine activates all four histamine receptor subtypes (H1-H4) non-selectively, and many imidazole-containing H3 ligands retain measurable H1/H2 activity.

Receptor selectivity Histamine receptor subtypes Off-target minimization

Impentaamine Functions as H3 Agonist in SK-N-MC Cells, Contrasting with Inverse Agonism of Thioperamide, Clobenpropit, and Iodophenpropit

In SK-N-MC cells stably expressing human H3 receptors at physiological densities (500-600 fmol/mg protein), thioperamide, clobenpropit, and iodophenpropit all elevate forskolin-stimulated cAMP levels, demonstrating inverse agonist activity at constitutively active H3 receptors. Strikingly, impentaamine and burimamide behave oppositely—they act as effective H3 agonists, further inhibiting cAMP production below baseline constitutive levels [1]. This functional inversion occurs despite impentaamine's antagonist classification in other systems. Additionally, modification of the amine group of impentaamine dramatically shifts functional activity from agonist to neutral antagonist to inverse agonist [1].

Constitutive receptor activity Functional selectivity Inverse agonism

Impentaamine Shows Species-Dependent Potency Differences Between Rat and Human H3 Receptors

In a comparative pharmacological study of human versus rat histamine H3 receptors, impentaamine demonstrated higher potency and efficacy at the rat H3 receptor (rHR) compared to the human ortholog (hHR) [1]. In contrast, the inverse agonists ciproxifan and thioperamide showed higher potency but lower efficacy at rHR, while clobenpropit exhibited no species selectivity. The study further noted that imoproxifan was almost a full agonist at hHR but an inverse agonist at rHR [1], underscoring that species-dependent pharmacology is a class-wide phenomenon for H3 ligands.

Species selectivity Receptor pharmacology Translational research

Impentaamine Reduces Lipid Peroxidation but Shows Limited Superoxide Anion Reduction Relative to Clobenpropit and Thioperamide

In a rat brain homogenate cyanide-induced neurotoxicity model comparing three H3 antagonists—clobenpropit, thioperamide, and impentaamine—all compounds reduced lipid peroxidation across all concentrations tested, comparing favorably to aspirin (positive control) [1]. However, impentaamine's antioxidant profile diverged in the superoxide anion generation assay: clobenpropit and thioperamide significantly reduced superoxide anion generation, whereas impentaamine reduced superoxide anions only at the highest concentration tested (1 mM) [1]. This differential antioxidant profile suggests distinct mechanisms among H3 antagonists in modulating oxidative stress pathways.

Neuroprotection Oxidative stress Antioxidant activity

Impentaamine Induces Antinociception via Non-H1/H2/H3 Mechanism, Distinct from Histamine Itself

Intraventricular administration of impentaamine (15 μg, 98 nmol) in rats induced reversible, near-maximal antinociception on both hot plate and tail flick tests. Crucially, this antinociception was resistant to antagonism by blockers of H1, H2, or H3 receptors [1]. In contrast, histamine-induced antinociception was highly attenuated by H1 and H2 antagonists in the same study. The dose-response function for impentaamine was extremely steep, with other tested doses showing either no effect or behavioral toxicity [1]. The authors conclude that impentaamine likely induces antinociception via a mechanism similar to improgan (a cimetidine analog lacking H2 antagonist activity), pointing toward an unidentified receptor linked to pain-attenuating processes [1].

Antinociception CNS pharmacology Non-opioid analgesia

Recommended Research Applications for Impentaamine (CAS 34973-91-6) Based on Quantified Differential Evidence


Structure-Activity Relationship (SAR) Studies of Linear Alkyl Chain H3 Antagonists

Impentaamine serves as the potency reference standard for 4(5)-(ω-aminoalkyl)-1H-imidazole H3 antagonists. With pA2 = 8.4 in guinea pig jejunum—the highest within the propylene through octylene homolog series—it represents the optimal chain length for H3 antagonism in this chemical scaffold. Researchers synthesizing or evaluating novel H3 ligands with linear alkyl linkers should include impentaamine as a benchmark control to contextualize potency improvements relative to this established optimum. The steep structure-activity relationship observed across the series (pA2 ranging from 5.9 to 8.4) provides a validated framework for interpreting chain-length effects [1].

Investigating Functional Selectivity and Constitutive H3 Receptor Activity

Impentaamine's unique functional profile—acting as an antagonist in guinea pig jejunum yet an agonist in SK-N-MC cells expressing constitutively active human H3 receptors—makes it an essential tool for studying biased signaling and constitutive GPCR activity. Unlike thioperamide, clobenpropit, and iodophenpropit (which function as inverse agonists elevating cAMP), impentaamine suppresses cAMP below constitutive baseline levels [1]. This functional inversion provides a built-in experimental control for studies examining ligand-specific receptor conformations and downstream signaling bias at the H3 receptor.

Species-Comparative H3 Receptor Pharmacology

Given impentaamine's documented species-dependent potency profile—showing higher efficacy at rat H3 receptors versus human H3 receptors [1]—this compound is well-suited for studies examining interspecies differences in H3 receptor pharmacology. When paired with clobenpropit (which lacks species selectivity) or imoproxifan (which exhibits complete functional inversion between species), impentaamine enables systematic investigation of the structural and mechanistic basis for species-specific H3 ligand recognition and activation [1].

Non-Classical Histaminergic Antinociception Mechanism Studies

Impentaamine's antinociceptive activity, which is resistant to H1, H2, and H3 antagonist blockade [1], makes it a valuable probe for investigating non-classical histamine-related analgesic pathways. Unlike histamine itself (whose antinociception is H1/H2 antagonist-sensitive) and unlike standard H3 inverse agonists, impentaamine activates pain-attenuating mechanisms that appear independent of known histamine receptors. This property is particularly relevant for research programs exploring improgan-like analgesics and the hypothesized 'H5' or other novel pain-modulating receptor systems [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Impentamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.